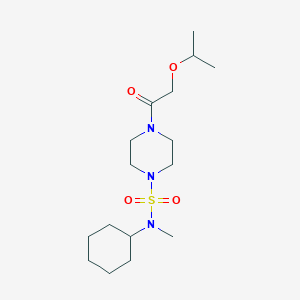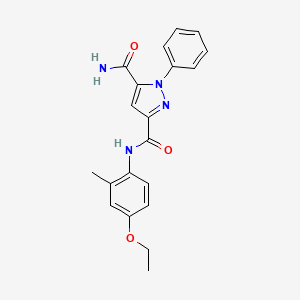![molecular formula C12H12O4 B7659558 [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester](/img/structure/B7659558.png)
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester typically involves the esterification of [(1-Oxoindan-5-yl)oxy]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Oxoindan-5-yl)oxy]acetic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
[(1-Oxoindan-5-yl)oxy]acetic acid methyl ester can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Indan-1-one derivatives: Compounds with a similar indanone core structure.
Acetic acid esters: Compounds with ester functional groups.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Propriétés
IUPAC Name |
methyl 2-[(1-oxo-2,3-dihydroinden-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)7-16-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVMIQZITPSCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(6-Ethoxypyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7659476.png)
![5-[2-(1,3-Dioxolan-2-yl)ethoxy]-2-methylquinoline](/img/structure/B7659483.png)
![3,4-difluoro-N-[2-oxo-2-[2-(1,3-thiazol-2-yl)propan-2-ylamino]ethyl]benzamide](/img/structure/B7659490.png)

![N-[2-[[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]thiophene-3-carboxamide](/img/structure/B7659500.png)
![4-[3-[(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]butyl]phenol](/img/structure/B7659504.png)
![1-(2,2,2-Trifluoroethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]piperidin-2-one](/img/structure/B7659509.png)

![1-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7659527.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7659539.png)
![2,4-difluoro-N-[2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)-2-oxoethyl]benzamide](/img/structure/B7659546.png)
![[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-(4-methyl-2,3-dihydroquinoxalin-1-yl)methanone](/img/structure/B7659550.png)
![4-[(2-Butoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7659561.png)
![2-[5-[1-[(4-Chloro-2-methylphenyl)methyl]piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B7659567.png)
